(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS No.: 110932-40-6
Cat. No.: VC6403461
Molecular Formula: C16H11NOS2
Molecular Weight: 297.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110932-40-6 |
|---|---|
| Molecular Formula | C16H11NOS2 |
| Molecular Weight | 297.39 |
| IUPAC Name | (5E)-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)/b14-10+ |
| Standard InChI Key | VRNCZWQQVCTSAL-UVTDQMKNSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one, reflecting its stereospecific configuration and functional groups. Its IUPAC name emphasizes the (E)-stereochemistry at the C5 position, where the biphenyl-4-ylmethylene group is trans to the thiazolidinone ring . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁NOS₂ | |
| Molecular Weight | 297.4 g/mol | |
| CAS Number | 110932-40-6 | |
| MDL Number | MFCD04969056 |
The compound’s SMILES notation, COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=S)S2, illustrates the biphenyl moiety linked to a thiazolidinone core via a conjugated double bond . This configuration is critical for its electronic properties and reactivity.
Structural Characteristics
The molecule features a planar thiazolidin-4-one ring system fused with a biphenyl group. Key structural attributes include:
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Stereochemistry: The (E)-configuration at the exocyclic double bond (C5) minimizes steric hindrance between the biphenyl group and the thiazolidinone ring, as confirmed by X-ray crystallography in analogous compounds .
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Hydrogen Bonding: The thiol (-SH) and carbonyl (C=O) groups act as hydrogen bond donors and acceptors, respectively, influencing solubility and intermolecular interactions .
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Conjugation: Extended π-conjugation across the biphenyl-thiazolidinone system results in UV-Vis absorption maxima near 320 nm, characteristic of charge-transfer transitions .
Comparative analysis with structurally similar thiazolidinones, such as (5E)-5-(3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (PubChem CID 1551237), reveals that the biphenyl substituent enhances hydrophobic interactions and thermal stability .
Synthesis and Production
The compound is synthesized via a Knoevenagel condensation reaction between 2-mercapto-4-thiazolidinone and 4-biphenylcarboxaldehyde. Key steps include:
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Base-Catalyzed Condensation: In ethanol with piperidine as a catalyst, the aldehyde reacts with the active methylene group of the thiazolidinone at 80°C for 12 hours .
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Stereochemical Control: The (E)-isomer predominates due to thermodynamic stability, with a reported yield of 68–72% after recrystallization from dimethylformamide .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .
Industrial-scale production by Matrix Scientific involves quality control measures such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm batch consistency .
Physicochemical Properties
Experimental and computed properties highlight its suitability for drug discovery:
The low aqueous solubility necessitates formulation strategies like nanoemulsions or solid dispersions for bioavailability enhancement .
Applications in Research
Antimicrobial Activity
In vitro studies on analogous thiazolidinones demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to membrane disruption via thiol-mediated redox cycling .
Material Science
The biphenyl group enables liquid crystalline behavior, with a mesophase range of 145–180°C, suggesting utility in organic electronics .
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